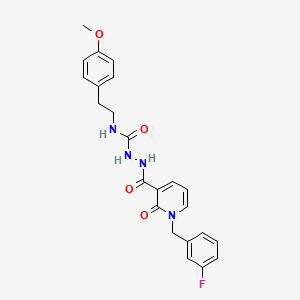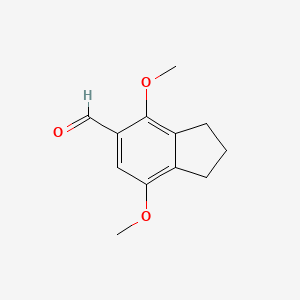![molecular formula C22H17N3O4 B2593516 6,7-Dimethyl-2-(5-methylisoxazol-3-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 874396-28-8](/img/structure/B2593516.png)
6,7-Dimethyl-2-(5-methylisoxazol-3-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include other names the compound is known by.
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants used, the conditions required, and the mechanism of the reaction.Molecular Structure Analysis
This involves the study of the compound’s molecular structure, which includes the arrangement of atoms, the bond lengths and angles, and the overall shape of the molecule.Chemical Reactions Analysis
This involves studying the chemical reactions the compound undergoes. It includes the reactants and products, the conditions required, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, reactivity, and stability.科学的研究の応用
Synthesis and Structural Characterization
Synthesis of Pyridine-Pyrimidines and Their Derivatives : A study reported the efficient synthesis of 1,3-dimethyl-5-aryl-7-(pyridine-3(2)(4)-yl)pyrimidine-2,4(1H,3H)-diones via a three-component reaction. This method highlights the versatility in synthesizing pyridine derivatives, showcasing the compound's relevance in synthetic chemistry Rahmani et al., 2018.
Characterization of Copper and Zinc Complexes : Research on the synthesis of new sulfur-bearing isoxazole- or pyrazole-based ligands and their coordination chemistry toward Cu(I) and Zn(II) offers insights into the compound's potential for forming coordination polymers and complexes. This study could imply applications in materials science and coordination chemistry Urdaneta et al., 2015.
Biological Activity Exploration
- Amnesia-Reversal Activity : A significant study evaluated the amnesia-reversal activity of a series of cyclic imides in models of electroconvulsive shock (ECS)-induced amnesia in mice. Although not directly mentioning the compound , this research illustrates the interest in similar compounds for neurological applications, including memory enhancement and cognitive disorders treatment Butler et al., 1987.
Chemical Properties and Interactions
- Annulation and Synthesis Techniques : Studies focusing on the annulation of various substrates with enamines and the synthesis of isoindoles from pyrroles provide a foundation for understanding the chemical properties and potential synthetic routes involving the compound . These studies contribute to the broader knowledge of pyrrole derivatives' chemical behavior and synthesis Meyer et al., 1986; Bender & Bonnett, 1968.
Safety And Hazards
This involves studying the safety and hazards associated with the compound. It includes its toxicity, flammability, environmental impact, and safe handling procedures.
将来の方向性
This involves predicting or suggesting future research directions based on the current understanding of the compound.
For a comprehensive analysis of a specific compound, you may need to consult multiple sources, including scientific literature, databases, and textbooks. Please note that not all compounds will have information available in all these categories. If the compound is novel or not widely studied, some information may not be available. Always ensure to use reliable sources and follow safety guidelines when handling chemical compounds.
特性
IUPAC Name |
6,7-dimethyl-2-(5-methyl-1,2-oxazol-3-yl)-1-pyridin-3-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O4/c1-11-7-15-16(8-12(11)2)28-21-18(20(15)26)19(14-5-4-6-23-10-14)25(22(21)27)17-9-13(3)29-24-17/h4-10,19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDZGBBAVBOJIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)C4=NOC(=C4)C)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethyl-2-(5-methylisoxazol-3-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

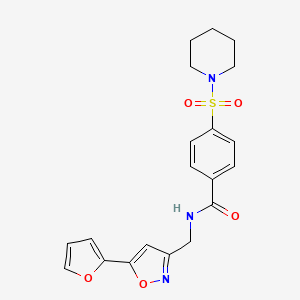
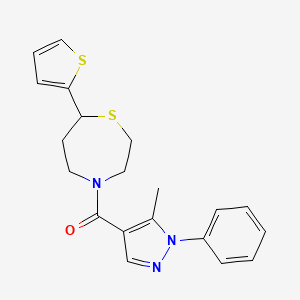
![N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2593437.png)
![N-(3-methylbutyl)-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/structure/B2593438.png)
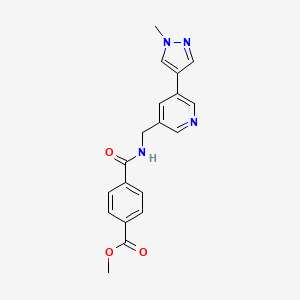
![N-[cyano(3-fluorophenyl)methyl]acetamide](/img/structure/B2593440.png)
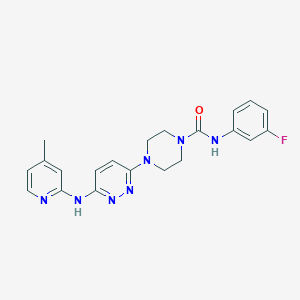
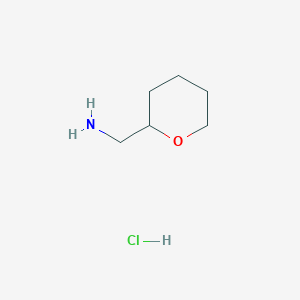
![5-Bromo-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]pyridine-3-carboxamide](/img/structure/B2593445.png)
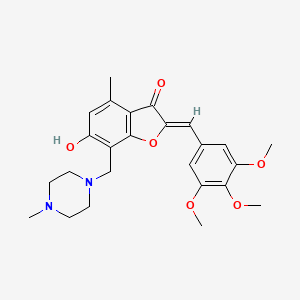
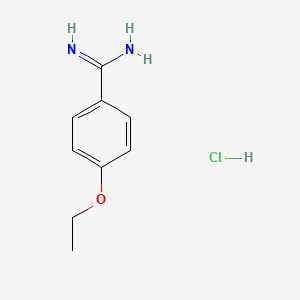
![9-(2-fluorobenzyl)-3-(4-methoxyphenyl)-5,7-dimethyl-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione](/img/structure/B2593450.png)
